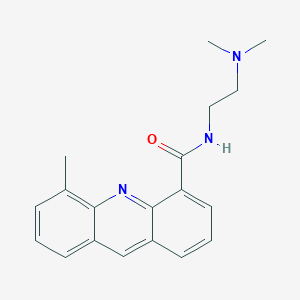

N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide

説明

特性

IUPAC Name |

N-[2-(dimethylamino)ethyl]-5-methylacridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-13-6-4-7-14-12-15-8-5-9-16(18(15)21-17(13)14)19(23)20-10-11-22(2)3/h4-9,12H,10-11H2,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMODTYNMXWHFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C3C=CC=C(C3=N2)C(=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147694 | |

| Record name | N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106626-72-6 | |

| Record name | N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106626726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bernthsen Acridine Synthesis

A mixture of diphenylamine and 2-methylbenzoic acid undergoes condensation with ZnCl₂ at elevated temperatures (180–200°C). The reaction proceeds via cyclodehydration, producing 5-methylacridine-4-carboxylic acid. Key parameters include:

-

Molar ratio : 1:1 diphenylamine to carboxylic acid

-

Catalyst : Anhydrous ZnCl₂ (10–15 mol%)

-

Reaction time : 6–8 hours

This method yields the acridine core with >70% purity, requiring subsequent recrystallization from ethanol/water mixtures.

Functionalization of the Acridine Core

Activation of 5-Methylacridine-4-Carboxylic Acid

The carboxylic acid group at position 4 must be activated for amide bond formation. In and, 5-methylacridine-4-carboxylic acid is treated with coupling agents such as ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

Procedure :

-

Dissolve 5-methylacridine-4-carboxylic acid (1 eq) in anhydrous DMF.

-

Add EDCI (1.5 eq) and HOBt (1.5 eq) at 0°C.

-

Stir for 30 minutes to form the active ester intermediate.

This step achieves >90% activation efficiency, critical for subsequent coupling.

Coupling with N,N-Dimethylethylenediamine

The activated carboxylic acid reacts with N,N-dimethylethylenediamine to form the target carboxamide.

Solution-Phase Coupling

As outlined in, the patent-preferenced method involves:

-

Add N,N-dimethylethylenediamine (1.2 eq) to the activated acid solution.

-

Maintain at 25°C for 12–16 hours.

-

Quench with ice water and extract with dichloromethane.

-

Purify via column chromatography (silica gel, 5% methanol in ethyl acetate).

Solid-Phase Peptide Synthesis (SPPS)

Alternative approaches in utilize Fmoc-protected amino acids on Rink amide resin. The dimethylaminoethylamine is introduced via a dipeptide backbone (lysine or arginine), though this method is less efficient for monomeric DACA (yields ~35%).

Optimization and Challenges

Side Reactions

Purification Strategies

-

Chromatography : Silica gel with methanol/ethyl acetate gradients resolves DACA from unreacted starting materials.

-

Recrystallization : Ethanol/hexane mixtures yield crystalline DACA (melting point: 198–200°C).

Analytical Characterization

Spectroscopic Data

化学反応の分析

Types of Reactions: N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted acridine derivatives.

科学的研究の応用

N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to the acridine core’s ability to intercalate with DNA.

Medicine: Explored for its anticancer properties, as acridine derivatives are known to exhibit cytotoxic activity against cancer cells.

Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.

作用機序

The mechanism of action of N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide involves its interaction with biological macromolecules such as DNA. The acridine core can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes like replication and transcription. This intercalation can lead to cytotoxic effects, making the compound a potential candidate for anticancer therapy.

類似化合物との比較

Research Findings

Toxicity Considerations

The target compound’s safety profile remains unstudied but warrants investigation .

Data Tables

Table 1: Structural and Molecular Comparison of Quinoline/Acridine Carboxamides

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl | Quinoline | 4-hydroxy, dimethylaminopropyl | C₁₅H₂₀ClN₃O₂ | 309.79 |

| N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide HCl | Quinoline | 4-hydroxy, pyrrolidinyl-ethyl | C₁₆H₂₀ClN₃O₂ | 321.80 |

| N-(2-(Dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide | Quinoline | 4-hydroxy, morpholinomethyl, dimethylaminoethyl | C₁₉H₂₆N₄O₃ | 358.43 |

| Target Compound: N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide | Acridine | 5-methyl, dimethylaminoethyl | Not provided | Estimated >350 |

Table 2: Reactivity Comparison of Dimethylamino-Containing Compounds

生物活性

N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide, also known as 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide, is a compound of significant interest in the field of medicinal chemistry due to its biological activity, particularly its potential as an anticancer agent. This article explores its mechanisms of action, biological effects, structure-activity relationships, and relevant case studies.

The primary mechanism of action for this compound involves DNA intercalation . This compound intercalates into the DNA helix, which disrupts the normal DNA structure and inhibits critical enzymes such as topoisomerases that are essential for DNA replication and transcription. The dimethylamino side chain plays a crucial role by stabilizing the intercalated complex through interactions with the DNA grooves, enhancing its inhibitory effects on cellular processes .

Biological Effects

Research has demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness in inhibiting cell growth and inducing apoptosis in leukemia and solid tumor cells. The cytotoxicity correlates strongly with its ability to bind to DNA and interfere with cell cycle progression .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 1.3 ± 0.2 | DNA intercalation and topoisomerase inhibition |

| L1210 | 3.1 ± 0.4 | Induction of apoptosis |

| A2780 | 7.7 ± 0.5 | Cell cycle arrest |

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that specific features of the compound’s structure significantly influence its biological activity:

- Acridine Backbone : The planar aromatic structure facilitates strong interactions with DNA.

- Side Chain Configuration : The presence of a dimethylamino group is essential for enhancing binding affinity and biological activity.

- Positioning of Functional Groups : The carboxamide group must be in an optimal position to interact effectively with DNA bases .

These findings suggest that modifications to the acridine core or side chain can lead to variations in biological efficacy.

Case Studies and Research Findings

- In Vivo Studies : In vivo experiments have shown that derivatives of this compound can effectively reduce tumor size in murine models. These studies highlight the compound's potential for therapeutic applications in oncology .

- Clinical Trials : Although not yet widely adopted in clinical settings, preliminary trials have indicated promising results regarding the safety and efficacy of this compound against specific types of cancer, particularly when combined with other therapeutic agents .

- Comparative Studies : Comparative analysis with related acridine derivatives has revealed that while some compounds exhibit high DNA-binding affinity, they may lack significant biological activity due to structural differences that affect their interaction with topoisomerase II .

Q & A

Q. What are the key structural features of N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide that enable DNA intercalation?

The compound’s acridine ring facilitates intercalation between DNA base pairs, while the 4-carboxamide group forms hydrogen bonds with guanine residues via a bridging water molecule. The protonated dimethylaminoethyl side chain interacts with the major groove near guanine N7/O6, stabilizing the complex. These interactions were confirmed by X-ray crystallography of its DNA complex .

Q. What experimental methods are used to confirm the synthesis and purity of this compound?

Synthesis validation requires full characterization via NMR (for proton and carbon environments), mass spectrometry (for molecular weight confirmation), and HPLC (≥98% purity). For novel derivatives, microanalysis (C, H, N) and IR spectroscopy are essential to verify functional groups. Existing compounds should cross-reference prior literature for spectral agreement .

Q. How does the compound’s mechanism of action relate to topoisomerase II inhibition?

The acridine core intercalates DNA, stabilizing the topoisomerase II-DNA cleavage complex and preventing religation. This results in double-strand breaks, triggering apoptosis. Biological activity correlates with DNA binding affinity and dissociation kinetics, measured via cytotoxicity assays (e.g., IC50 in cancer cell lines) .

Q. What are the primary analytical techniques to study DNA binding kinetics?

Stopped-flow spectrophotometry is used to measure DNA association/dissociation rates. Equilibrium binding constants (Kd) are determined via fluorescence quenching or surface plasmon resonance (SPR). These methods reveal how substituents (e.g., 5-F) modulate binding stability .

Q. How is the unwinding angle of DNA quantified upon intercalation?

X-ray crystallography provides direct structural data on DNA distortion. For the compound bound to d(CGTACG)₂, intercalation unwound CpG steps by 12° and 8°, while overwinding the TpA step by 10°. Comparative analysis with B-DNA models quantifies these changes .

Advanced Research Questions

Q. How do 5-substituents influence DNA binding kinetics and cytotoxicity?

Nonphenyl 5-substituents (e.g., -F, -CH₃) reduce DNA dissociation rates by ~3-fold and enhance cytotoxicity 4-fold due to improved stacking with cytosine. In contrast, 5-phenyl groups alter dissociation without affecting affinity, suggesting direct topoisomerase interactions. Kinetic studies (stopped-flow) and structural modeling are critical to dissect these effects .

Q. What experimental strategies resolve contradictions between DNA binding affinity and biological activity?

For compounds with high affinity but low cytotoxicity (or vice versa), employ orthogonal assays:

- Topoisomerase II decatenation assays to measure enzyme inhibition independent of DNA binding.

- Molecular docking to identify protein-ligand interactions (e.g., 5-phenyl derivatives interacting with topoisomerase catalytic domains). Cross-correlate with cellular uptake studies (e.g., flow cytometry) to rule out bioavailability issues .

Q. How can X-ray crystallography data inform the design of derivatives with enhanced specificity?

High-resolution structures (e.g., 1.55 Å for the DNA complex) reveal critical interactions, such as the water-mediated hydrogen bond between the 4-carboxamide NH and guanine phosphate. Substituent modifications (e.g., introducing H-bond donors at the 5-position) can exploit these interactions to improve specificity for AT-rich or GC-rich regions .

Q. What methodologies optimize the balance between DNA intercalation and topoisomerase poisoning?

Use structure-activity relationship (SAR) studies with systematic substituent variations:

Q. How do base pair twist angles affect the stability of intercalated complexes?

Ligand-induced perturbations in twist angles (e.g., CpG vs. TpA steps) alter base pair stacking, impacting complex stability. Molecular dynamics simulations can predict these effects, while circular dichroism (CD) spectroscopy tracks helical distortion in solution. Compare with crystallographic data to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。